molecular formula C7H7NO2S B1445227 4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde CAS No. 1339178-64-1

4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde

Cat. No.: B1445227
CAS No.: 1339178-64-1
M. Wt: 169.2 g/mol
InChI Key: FRKPPSJVZYIRPN-UHFFFAOYSA-N
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Description

4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde is a heterocyclic compound that features a pyran ring fused to a thiazole ring, with an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazonoyl halides with suitable thioamide precursors in the presence of a base like triethylamine can yield the desired pyrano[4,3-d][1,3]thiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or hydrazines can react with the aldehyde group under mild conditions to form imines or hydrazones.

Major Products

    Oxidation: 4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxylic acid.

    Reduction: 4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-methanol.

    Substitution: Various imine or hydrazone derivatives depending on the nucleophile used.

Scientific Research Applications

4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde largely depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-3-7-8-5-1-2-10-4-6(5)11-7/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKPPSJVZYIRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
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4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
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4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
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4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
Reactant of Route 5
4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
Reactant of Route 6
4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde

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